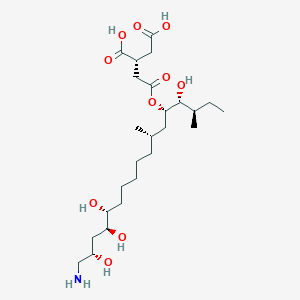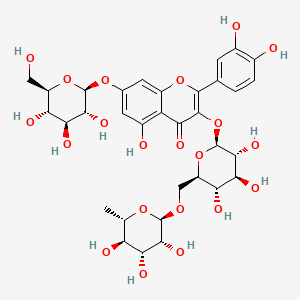
Iodoethane-2-13C
Vue d'ensemble
Description
Iodoethane-2-13C is a labeled compound that has become increasingly popular in scientific research due to its unique properties. It is a stable isotope that is used as a tracer in metabolic studies, allowing researchers to track the movement of molecules within living organisms. In
Applications De Recherche Scientifique
Metabolomics
Iodoethane-2-13C is used in metabolomics to improve compound identification. Techniques like isotopic ratio outlier analysis (IROA) utilize isotopically labeled samples with 13C to differentiate biological signals from artifacts and determine the exact number of carbons in molecules .
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR studies, Iodoethane-2-13C can be used to obtain direct 13C–13C spectroscopic correlations. This helps in identifying the carbon framework of compounds, which is essential for database matching or de novo compound identification .
Synthetic Organic Chemistry
As a stable isotope-labeled compound, Iodoethane-2-13C is valuable in synthetic organic chemistry for tracing the incorporation of the ethyl group into larger molecules. This can be particularly useful in the synthesis of complex organic molecules .
Drug Development
In drug development, Iodoethane-2-13C can be used to label molecules to track their metabolic pathways and degradation products. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of new drugs .
Environmental Tracing
Iodoethane-2-13C can serve as a tracer in environmental studies to monitor the fate of ethyl compounds in ecosystems. Its distinct isotopic signature allows for precise tracking in complex environmental matrices .
Material Science
Researchers can use Iodoethane-2-13C to study the surface chemistry of materials. By labeling surfaces or interfaces with 13C, scientists can gain insights into the interactions at the molecular level .
Chemical Kinetics
In chemical kinetics, Iodoethane-2-13C is used to investigate reaction mechanisms. The 13C label provides a means to monitor reaction progress and understand the dynamics of chemical transformations .
Isotope Geochemistry
Iodoethane-2-13C can be applied in isotope geochemistry to study geochemical processes. The 13C label helps in tracing carbon sources and cycling within geological formations .
Mécanisme D'action
Target of Action
Iodoethane-2-13C, also known as iodo(213C)ethane, is a compound used in various scientific research and applications. It’s known that isotopically labeled compounds like iodoethane-2-13c are often used in metabolic studies to trace the flow of carbon in biochemical pathways .
Mode of Action
The 13C label allows researchers to follow the compound’s path through various biochemical reactions, providing insights into metabolic processes .
Biochemical Pathways
Iodoethane-2-13C, due to its 13C label, can be used to investigate various biochemical pathways. , 13C-labeled compounds are commonly used in studies of carbon flow in metabolic pathways, such as glycolysis, the citric acid cycle, and amino acid biosynthesis.
Result of Action
The use of 13c-labeled compounds like iodoethane-2-13c can provide valuable insights into the dynamics of metabolic processes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Iodoethane-2-13C. For instance, the isotopic composition of carbon in organic matter can be influenced by various environmental factors, such as atmospheric CO2 levels .
Propriétés
IUPAC Name |
iodo(213C)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480511 | |
| Record name | Iodoethane-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.958 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodoethane-2-13C | |
CAS RN |
54073-41-5 | |
| Record name | Iodoethane-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54073-41-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)









![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)

![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)